molecular formula C17H17N3OS2 B5533065 2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE

2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B5533065
M. Wt: 343.5 g/mol
InChI Key: JEPDUMBKQSWPGT-UHFFFAOYSA-N
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Description

2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

    Attachment of Phenylacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with phenylacetic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzothiazole ring or the amide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives, reduced amides.

    Substitution: Substituted benzothiazole derivatives, substituted phenylacetamides.

Scientific Research Applications

2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its benzothiazole core.

    Biology: It is used in biological assays to study enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The dimethylamino group and phenylacetamide moiety contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(METHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-METHYLACETAMIDE: Similar structure but with a methylacetamide moiety instead of a phenylacetamide moiety.

    2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-BENZYLACETAMIDE: Similar structure but with a benzylacetamide moiety instead of a phenylacetamide moiety.

Uniqueness

2-{[5-(DIMETHYLAMINO)-13-BENZOTHIAZOL-2-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to the combination of its dimethylamino group, benzothiazole ring, and phenylacetamide moiety

Properties

IUPAC Name

2-[[5-(dimethylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)13-8-9-15-14(10-13)19-17(23-15)22-11-16(21)18-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDUMBKQSWPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)SC(=N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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